molecular formula C27H21N5O6 B11281357 N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B11281357
M. Wt: 511.5 g/mol
InChI Key: UXPMHIMVLGCJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a fused bicyclic quinazoline core substituted with a 1,3-dioxolo group at positions 4,5-g. The structure is further modified by a 3-phenyl-1,2,4-oxadiazole moiety linked via a methyl group at position 7, and an N-benzyl acetamide side chain at position 2.

Properties

Molecular Formula

C27H21N5O6

Molecular Weight

511.5 g/mol

IUPAC Name

N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C27H21N5O6/c33-23(28-13-17-7-3-1-4-8-17)14-31-20-12-22-21(36-16-37-22)11-19(20)26(34)32(27(31)35)15-24-29-25(30-38-24)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,28,33)

InChI Key

UXPMHIMVLGCJSA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer activities. In vitro studies have shown that compounds similar to N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide can inhibit tumor cell proliferation effectively. For instance:

  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated that oxadiazole derivatives can interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains and fungi:

  • In vitro Studies : Compounds containing oxadiazole moieties were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimal inhibitory concentrations (MIC) in the low micromolar range .

Anti-inflammatory Effects

N-benzyl derivatives have been explored for their anti-inflammatory properties. Preliminary studies suggest that they may reduce inflammation markers in vitro:

  • Evaluation Methods : The anti-inflammatory effects were assessed using assays to measure cytokine production and nitric oxide levels in activated macrophages .

Case Studies

Several case studies highlight the compound's potential applications:

  • Anticancer Research : A study conducted on various synthesized oxadiazole derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : In a comparative study against known antibiotics, N-benzyl derivatives exhibited superior activity against resistant strains of bacteria such as MRSA .

Mechanism of Action

The mechanism of action of N-benzyl-2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Compound 9f (): Features a benzodiazolyl-phenoxymethyl-triazole-thiazole scaffold. Unlike the target compound’s quinazoline-oxadiazole core, 9f employs a triazole-thiazole system. Despite structural differences, both compounds share acetamide side chains and aromatic substitutions, which may influence solubility and target affinity.
  • N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide (): Shares the quinazoline-dioxolane core and oxadiazole substituent but replaces the benzyl group with a 2,3-dimethylphenyl moiety. This substitution likely alters steric hindrance and lipophilicity, impacting membrane permeability .

Bioactivity Profiling

  • Aglaithioduline vs.
  • Benzimidazole Derivatives (): Compound 28, containing a benzodioxolyl acetamide group, inhibits indoleamine 2,3-dioxygenase‑1 (IDO1). The target compound’s benzyl acetamide and dioxolane groups may similarly modulate immune-related pathways .

Key Data Tables

Table 1: Structural and Analytical Comparison

Compound Core Structure Key Substituents %C %N Reference
Target Compound Quinazoline-dioxolane 3-Phenyl-oxadiazole, N-benzyl
9f () Triazole-thiazole Benzodiazolyl-phenoxymethyl 62.50 18.28
N-(2,3-Dimethylphenyl)-... () Quinazoline-dioxolane 3-Methyl-oxadiazole, dimethylphenyl

Table 2: Bioactivity and Physicochemical Properties

Compound LogP* TPSA (Ų)* Predicted Target Reference
Target Compound ~3.5 ~95 Kinases/HDACs
Aglaithioduline 2.8 90 HDAC8
Compound 28 () 3.1 88 IDO1

*Estimated using analogous data from and .

Research Implications and Limitations

The target compound’s structural complexity necessitates further in vitro validation to confirm hypothesized kinase or HDAC inhibition. Comparative studies with ’s dimethylphenyl analog could clarify the role of aromatic substituents in bioavailability. Limitations include sparse direct pharmacological data and reliance on analog-based predictions.

Biological Activity

N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core fused with a dioxole moiety and an oxadiazole substituent. The presence of these functional groups contributes to its diverse biological activities.

1. Antitumor Activity

Research has indicated that derivatives of quinazolinones exhibit promising antitumor properties. For instance, compounds similar to N-benzyl-2-(6,8-dioxo...) have shown cytotoxic effects against various cancer cell lines. A study reported that certain quinazolinone derivatives displayed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

3. Antioxidant Properties

Antioxidant assays have demonstrated that the compound exhibits significant free radical scavenging activity. This is attributed to the presence of multiple electron-donating groups within its structure, which can neutralize reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

The biological activity of N-benzyl-2-(6,8-dioxo...) can be linked to its structural features. Key observations from SAR studies include:

  • Oxadiazole Ring : The presence of the 1,2,4-oxadiazole moiety enhances the compound's interaction with biological targets.
  • Dioxole Moiety : Contributes to increased lipophilicity, facilitating better cell membrane penetration.
  • Benzyl Group : Enhances binding affinity to target proteins involved in tumor progression and microbial resistance.

Case Studies

  • Antitumor Efficacy in Animal Models
    • A study involving xenograft models demonstrated that administration of N-benzyl-2-(6,8-dioxo...) significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells .
  • In Vitro Antimicrobial Testing
    • In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntitumorA549 (lung cancer)5 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntioxidantDPPH AssayIC50 = 25 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.